1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a tetrahydrothiophene ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Formation of the tetrahydrothiophene ring: This involves the cyclization of a suitable thiol with an alkene under basic conditions.
Formation of the piperidine ring: This can be synthesized via the reductive amination of a suitable ketone with an amine.
Coupling of the rings: The final step involves the coupling of the tetrahydropyran, tetrahydrothiophene, and piperidine rings through a urea linkage, typically using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(piperidin-4-ylmethyl)urea: Lacks the tetrahydrothiophene ring.
1-(tetrahydrothiophen-3-yl)-3-(piperidin-4-ylmethyl)urea: Lacks the tetrahydropyran ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(tetrahydrothiophen-3-yl)urea: Lacks the piperidine ring.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of all three rings (tetrahydropyran, tetrahydrothiophene, and piperidine) in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c20-16(18-14-3-8-21-9-4-14)17-11-13-1-6-19(7-2-13)15-5-10-22-12-15/h13-15H,1-12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWLYRXOBFMFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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